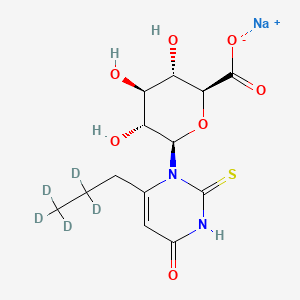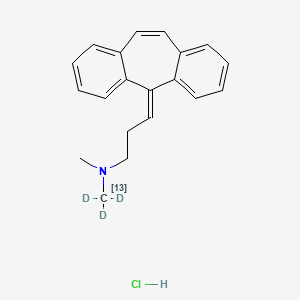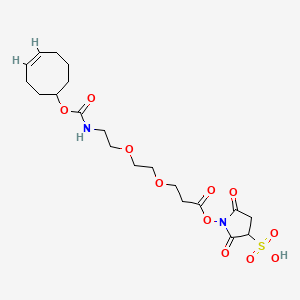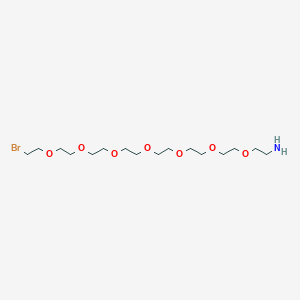
Propylthiouracil-d5 N-Beta-D-Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylthiouracil-d5 (sodium) is a deuterated form of propylthiouracil, a thiourea antithyroid agent. It is primarily used in scientific research to study the pharmacokinetics and metabolism of propylthiouracil. The deuterium labeling allows for more precise tracking and analysis in various biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propylthiouracil-d5 (sodium) involves the incorporation of deuterium atoms into the propylthiouracil molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O).
Direct Synthesis: This involves the use of deuterated reagents in the synthesis of propylthiouracil. For example, starting with deuterated propylamine and reacting it with thiourea under controlled conditions.
Industrial Production Methods
Industrial production of Propylthiouracil-d5 (sodium) typically involves large-scale synthesis using deuterated reagents. The process includes:
Reaction Setup: Using deuterated propylamine and thiourea in a suitable solvent.
Reaction Conditions: Maintaining the reaction at a specific temperature and pressure to ensure complete deuteration.
Purification: The product is purified using techniques such as crystallization or chromatography to obtain high-purity Propylthiouracil-d5 (sodium).
Analyse Chemischer Reaktionen
Types of Reactions
Propylthiouracil-d5 (sodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propylthiouracil-d5 (sodium) is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of propylthiouracil.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new antithyroid drugs.
Biological Research: Studying the effects of deuterium labeling on biological systems.
Wirkmechanismus
Propylthiouracil-d5 (sodium) exerts its effects by inhibiting the enzyme thyroid peroxidase, which is involved in the synthesis of thyroid hormones. It also inhibits the peripheral conversion of thyroxine (T4) to triiodothyronine (T3), thereby reducing the levels of active thyroid hormones in the body .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methimazole: Another antithyroid agent used to treat hyperthyroidism.
Carbimazole: A prodrug that is converted to methimazole in the body.
Thiourea: A simpler thiourea derivative with antithyroid properties.
Uniqueness
Propylthiouracil-d5 (sodium) is unique due to its deuterium labeling, which allows for more precise tracking and analysis in pharmacokinetic and metabolic studies. This makes it a valuable tool in scientific research compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C13H17N2NaO7S |
|---|---|
Molekulargewicht |
373.37 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-oxo-6-(2,2,3,3,3-pentadeuteriopropyl)-2-sulfanylidenepyrimidin-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C13H18N2O7S.Na/c1-2-3-5-4-6(16)14-13(23)15(5)11-9(19)7(17)8(18)10(22-11)12(20)21;/h4,7-11,17-19H,2-3H2,1H3,(H,20,21)(H,14,16,23);/q;+1/p-1/t7-,8-,9+,10-,11+;/m0./s1/i1D3,2D2; |
InChI-Schlüssel |
FFZBWUURGNFVBI-BNQFFQMRSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])CC1=CC(=O)NC(=S)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+] |
Kanonische SMILES |
CCCC1=CC(=O)NC(=S)N1C2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(7-Carbamimidoylnaphthalen-2-yl)methyl-[4-[1-(2,2,2-trideuterioethanimidoyl)piperidin-4-yl]oxyphenyl]sulfamoyl]acetic acid](/img/structure/B12420488.png)


![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)



![3-[(2-Formyl-8-hydroxyquinolin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B12420536.png)
![(2S,3S,4S,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol](/img/structure/B12420541.png)




